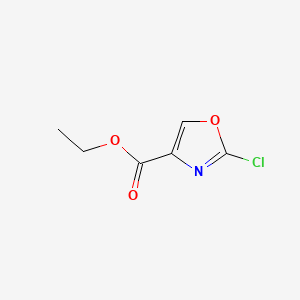![molecular formula C15H8F3N3O B2875886 2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile CAS No. 260788-89-4](/img/structure/B2875886.png)
2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile” is a chemical compound . It is a derivative of pyrrole, which is a biologically active scaffold known for its diverse nature of activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a phenyl ring through a methylene bridge. The phenyl ring carries a trifluoromethoxy group .
Applications De Recherche Scientifique
Polyfunctional Pyridine Derivatives Synthesis
The reaction of malononitrile with ethyl cyanoacetate results in the formation of polyfunctional substituted pyridine derivatives. These derivatives have shown potential in synthesizing various heterocyclic compounds, including phenylhydrazone, which can cyclise into pyrido[2,3-d]pyridazine derivatives, offering a pathway for creating fused heterocyclic derivatives with potential applications in chemical synthesis and drug development (R. Mohareb & S. M. Fahmy, 1985).
Novel Functionalized Push–Pull Chromophores
The synthesis of 2-(3-cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles introduces a new group of push–pull chromophores. These are functionalized analogs of tricyanofuran (TCF) series chromophores, indicating their potential use in optical materials and electronic devices due to their promising electronic properties (M. Y. Belikov et al., 2018).
Benzophenones and Dihydroxanthones Synthesis
2-(Polyfluoroalkyl)chromones, when reacted with 2-(1-phenylalkylidene)malononitriles, produce a variety of polyfunctionalized benzophenones and dihydroxanthones. These compounds have diverse applications, ranging from materials science to pharmaceutical chemistry, showcasing the versatility of malononitrile derivatives in synthesizing complex organic molecules (V. Sosnovskikh et al., 2015).
Fluorescent Chemosensor for Cyanide Anion
A novel compound, synthesized by the Knoevenagel condensation reaction involving malononitrile, acts as a highly selective fluorescent turn-on chemosensor for cyanide anion. This application highlights the potential of malononitrile derivatives in environmental monitoring and safety, demonstrating their utility in detecting hazardous substances (Yabin Chen et al., 2015).
Antioxidant Agents
3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, synthesized from bis(methylthio)methylene malononitrile, have been evaluated as potent antioxidant agents. Their synthesis and bioactivity studies suggest potential therapeutic applications, indicating the role of malononitrile derivatives in the development of new antioxidant drugs (S. Vartale et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound is structurally related to polydithienylpyrroles, which are known to interact with various targets in electrochemical systems .
Mode of Action
It’s structurally related to polydithienylpyrroles, which are known to undergo redox reactions when subjected to various potentials . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases their HOMO and LUMO energy levels .
Biochemical Pathways
The compound’s structural relatives, polydithienylpyrroles, are known to be involved in electrochromic behaviors, changing their colors reversibly upon applying various potentials or undergoing a redox process .
Result of Action
Related compounds such as polydithienylpyrroles are known to display various colors from reduced to oxidized states, indicating a change in their molecular structure .
Action Environment
Related compounds such as polydithienylpyrroles are known to show good electrochemical redox stability, suggesting that they may be robust to various environmental conditions .
Propriétés
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O/c16-15(17,18)22-14-5-3-12(4-6-14)21-7-1-2-13(21)8-11(9-19)10-20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFYUNCIDUUQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
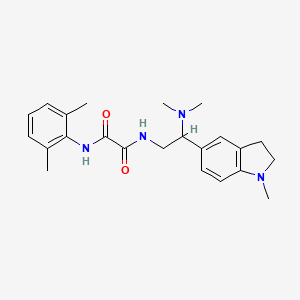
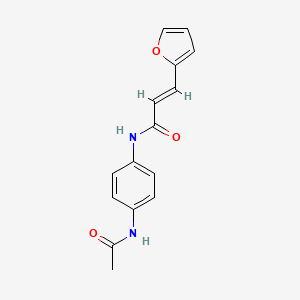

![2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2875810.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)
![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)
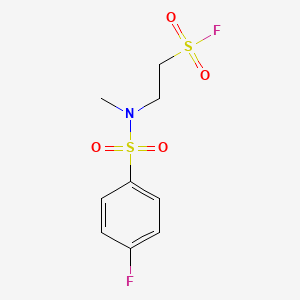
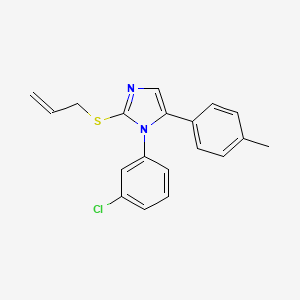

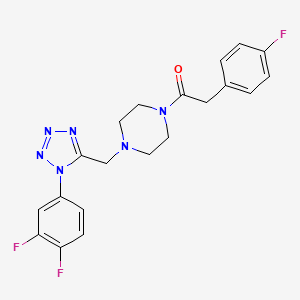
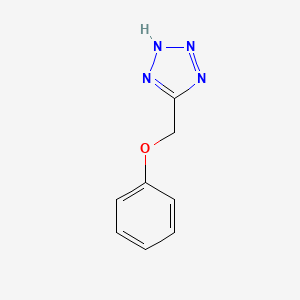
![2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2875824.png)

